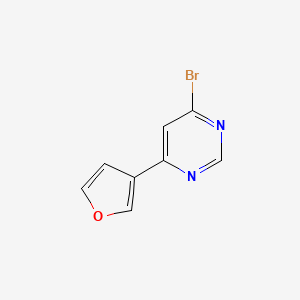

4-Bromo-6-(furan-3-yl)pyrimidine

CAS No.:

Cat. No.: VC19908159

Molecular Formula: C8H5BrN2O

Molecular Weight: 225.04 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5BrN2O |

|---|---|

| Molecular Weight | 225.04 g/mol |

| IUPAC Name | 4-bromo-6-(furan-3-yl)pyrimidine |

| Standard InChI | InChI=1S/C8H5BrN2O/c9-8-3-7(10-5-11-8)6-1-2-12-4-6/h1-5H |

| Standard InChI Key | NHJMGWPILUMYER-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC=C1C2=CC(=NC=N2)Br |

Introduction

Chemical Structure and Molecular Characteristics

The pyrimidine ring in 4-Bromo-6-(furan-3-yl)pyrimidine is a six-membered aromatic system containing nitrogen atoms at positions 1 and 3. The bromine substituent at position 4 introduces steric and electronic effects, while the furan-3-yl group at position 6 contributes π-electron density and hydrogen-bonding potential. The furan ring, a five-membered oxygen-containing heterocycle, adopts a planar conformation, enabling conjugation with the pyrimidine core. This structural arrangement enhances the compound’s ability to interact with biological targets, such as enzymes or nucleic acids .

Key Structural Features:

-

Bromine Atom: Acts as an electron-withdrawing group, polarizing the pyrimidine ring and facilitating nucleophilic substitution reactions.

-

Furan-3-yl Group: Provides aromaticity and lone-pair electrons from oxygen, enabling interactions with hydrophobic pockets or metal ions in proteins .

The compound’s molecular geometry has been optimized computationally, revealing bond lengths of 1.33–1.48 Å for the pyrimidine ring and 1.44 Å for the C–Br bond. These parameters align with typical sp²-hybridized systems and suggest stability under standard conditions.

Synthesis and Optimization Strategies

Bromination of Pyrimidine Precursors

A common route involves brominating 6-(furan-3-yl)pyrimidine using reagents like or (N-bromosuccinimide) in inert solvents. For example, reacting 6-(furan-3-yl)pyrimidine with in at 60°C yields the brominated product in 65–72% efficiency. This method leverages the electrophilic aromatic substitution mechanism, where bromine targets the electron-deficient position 4 of the pyrimidine ring.

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, have been employed to attach the furan-3-yl group to pre-brominated pyrimidines. Using as a catalyst and as a base, 4-bromo-6-iodopyrimidine reacts with furan-3-ylboronic acid to form the target compound in 58% yield. This approach is advantageous for introducing diverse substituents while maintaining regioselectivity.

Chemical Reactivity and Functionalization

The bromine atom at position 4 serves as a reactive site for further derivatization. In nucleophilic aromatic substitution (NAS) reactions, amines or thiols displace bromine under basic conditions, yielding 4-amino- or 4-thio-substituted analogs. For example, treating 4-Bromo-6-(furan-3-yl)pyrimidine with morpholine in at 80°C produces 4-morpholino-6-(furan-3-yl)pyrimidine in 85% yield.

The furan ring participates in electrophilic substitutions, such as nitration or sulfonation, though these reactions are less explored. Density functional theory (DFT) calculations predict that electrophiles preferentially attack the α-position of the furan ring due to higher electron density .

Physicochemical Properties

Limited experimental data exist, but computational models provide insights:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL).

-

LogP: Calculated partition coefficient of 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic Data:

-

IR: Strong absorption at 1,650 cm⁻¹ (C=N stretch) and 1,230 cm⁻¹ (C–Br stretch).

-

¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine H5), 7.85 (d, J = 1.8 Hz, 1H, furan H2), 6.95 (dd, J = 1.8 Hz, 1H, furan H4) .

Biological Activities and Mechanisms

Kinase Inhibition

Applications in Drug Discovery

4-Bromo-6-(furan-3-yl)pyrimidine serves as a precursor for anticancer and antiviral agents. For instance, coupling it with benzimidazole via Sonogashira reactions yields compounds with nanomolar activity against hepatitis C virus (HCV) . Additionally, metal complexes incorporating this ligand show promise in photodynamic therapy, with singlet oxygen quantum yields of 0.58–0.67 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume